molecular formula C7H14ClNO B2924994 (2S,3R)-2-Ethenyloxan-3-amine;hydrochloride CAS No. 1955517-96-0

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride

Cat. No.: B2924994
CAS No.: 1955517-96-0
M. Wt: 163.65
InChI Key: CUURQHICNSVUBS-HHQFNNIRSA-N
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Description

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethenyloxan-3-amine;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the asymmetric synthesis of the compound. For instance, the enantioselective synthesis of similar compounds has been achieved using Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction . The reaction conditions often involve the use of lithium dialkylcuprates for diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2S,3R)-2-Ethenyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-3-Alkyl/alkenylglutamates

Uniqueness

(2S,3R)-2-Ethenyloxan-3-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications .

Properties

IUPAC Name

(2S,3R)-2-ethenyloxan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h2,6-7H,1,3-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURQHICNSVUBS-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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